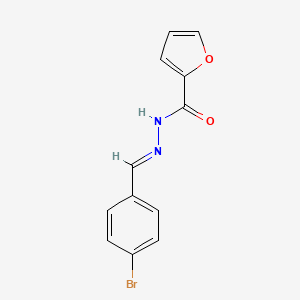

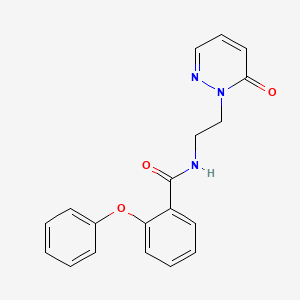

Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound that contains a benzofuran ring . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For example, the 5- or 6-position of the nucleus may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .科学的研究の応用

Antitumor Activity

Benzofuran derivatives, including Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate, have demonstrated antitumor properties. Researchers have investigated their effects on various cancer cell lines, such as ovarian cancer, leukemia, prostate cancer, and colorectal cancer . Understanding their mechanisms of action and potential for targeted therapy is crucial.

Antibacterial Properties

Studies have evaluated the antibacterial activity of benzofuran derivatives, including Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate. These compounds were tested against both standard and clinical bacterial strains. Investigating their efficacy and safety profiles can contribute to the development of new antimicrobial agents .

Anti-Hepatitis C Virus (HCV) Activity

A novel macrocyclic benzofuran compound with anti-HCV activity has been discovered. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease. Further research into its mechanism of action and clinical applications is warranted .

Anticancer Agents

Benzofuran scaffold compounds have been explored as potential anticancer agents. Novel derivatives, including Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate, may exhibit selective cytotoxicity against cancer cells. Investigating their structure-activity relationships and optimizing their pharmacological properties is essential .

Synthetic Methods for Benzofuran Rings

Researchers have developed innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with high yield and minimal side reactions .

Natural Product Sources

Benzofuran compounds are widely distributed in higher plants, such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Some well-known benzofuran-containing natural products include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid. These compounds have been used in antiarrhythmic, dermatological, and anticancer therapies .

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

特性

IUPAC Name |

methyl 2-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-20-15(18)10-22-12-6-7-17(9-12)16(19)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,12H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWHBSRKVZCXCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)